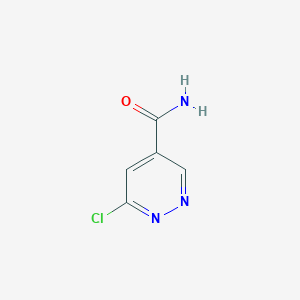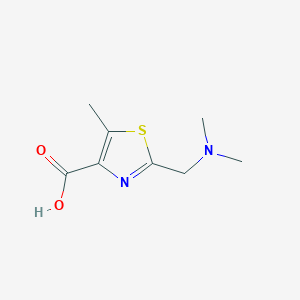
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of a chloro and fluoro substituent on a pyridine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
Uniqueness
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C7H5ClFNO |
|---|---|
Peso molecular |
173.57 g/mol |
Nombre IUPAC |
1-(2-chloro-5-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 |
Clave InChI |
ATFTZCBFQRQRBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC=C1F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


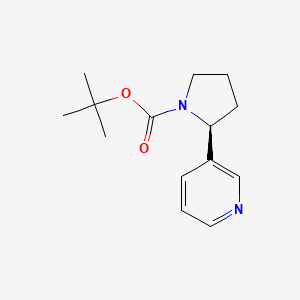
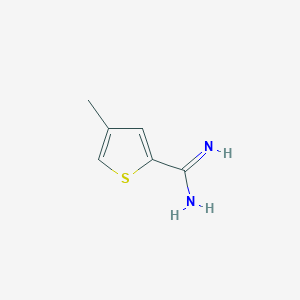
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
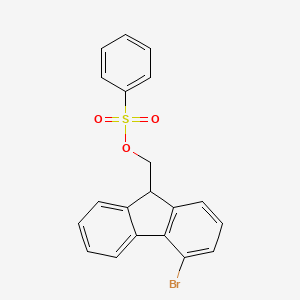
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
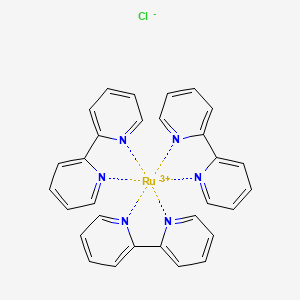
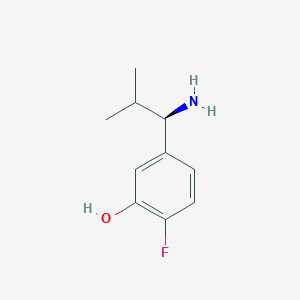
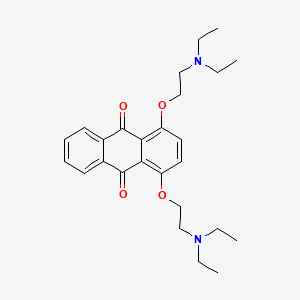
![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
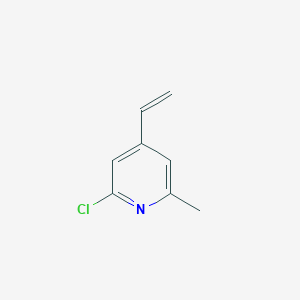
![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
